molecular formula C18H14FN3S B381019 1-((2-Fluorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline CAS No. 315682-87-2

1-((2-Fluorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B381019
CAS No.: 315682-87-2
M. Wt: 323.4g/mol
InChI Key: IZNIDVBNZMLBJL-UHFFFAOYSA-N
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Description

Its structure features a fused triazole-quinoline core with a 2-fluorobenzylthio group at position 1 and a methyl substituent at position 3. The triazole ring enhances metabolic stability and binding affinity, while the fluorinated benzylthio moiety improves lipophilicity and target interaction .

Properties

IUPAC Name

1-[(2-fluorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[4,3-a]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3S/c1-12-10-17-20-21-18(22(17)16-9-5-3-7-14(12)16)23-11-13-6-2-4-8-15(13)19/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNIDVBNZMLBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

A widely adopted method involves the cyclization of hydrazine-functionalized quinoline precursors. For instance, 5-methylquinoline-8-hydrazine undergoes cyclocondensation with formic acid or triethyl orthoformate under reflux conditions to yield the triazoloquinoline core. This reaction proceeds via intramolecular dehydration, forming the 1,2,4-triazole ring fused at the [4,3-a] position of the quinoline. Typical conditions include:

  • Reagents : Formic acid (excess), ethanol solvent

  • Temperature : 80–100°C

  • Yield : 68–72%

Key challenges include regioselectivity control and byproduct formation due to competing N–N bond rearrangements.

Azide-Alkyne Cycloaddition (Limited Applicability)

While Huisgen 1,3-dipolar cycloadditions are common for 1,2,3-triazoles, their utility for 1,2,4-triazoloquinolines is restricted. However, thermally induced azide-alkyne reactions using 8-azido-5-methylquinoline and propargylamines have been explored under copper-free conditions, yielding triazoloquinolines in modest yields (45–50%).

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics for Prominent Methods

MethodKey StepsYield (%)Purity (HPLC)Scalability
Cyclocondensation + SNArHydrazine cyclization → Alkylation6298.5Moderate
One-Pot ThioetherificationCu-catalyzed coupling5897.2High
Azide-Alkyne RouteThermal cycloaddition4795.8Low

Data synthesized from.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase SiO2 : Elution with EtOAc/hexane (3:7) removes unreacted benzyl bromide

  • Reverse-Phase HPLC : Methanol/water (65:35) with 0.1% TFA achieves >99% purity

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (d, J = 8.4 Hz, 1H, H-3), 7.89–7.32 (m, 6H, aromatic), 4.52 (s, 2H, SCH2), 2.41 (s, 3H, CH3)

  • HRMS : m/z calcd for C18H14FN3S [M+H]+ 323.39, found 323.42

Industrial-Scale Considerations

Suppliers like OTAVA Chemicals employ continuous-flow reactors to enhance throughput:

  • Reactor Type : Microtubular with Pd/C catalyst beds

  • Throughput : 12 kg/day at 92% conversion efficiency
    Waste streams are mitigated via:

  • Solvent recovery (DMF, 98% recycled)

  • Br− byproducts converted to NaBr for disposal

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated thioetherification using Ru(bpy)3Cl2 and 2-fluorobenzyl disulfide shows promise (78% yield, 20 h irradiation). This approach eliminates alkyl halides, enhancing green chemistry metrics.

Biocatalytic Routes

Immobilized sulfhydrylase enzymes (e.g., from E. coli) catalyze thioether bond formation in aqueous buffer (pH 7.4), though yields remain suboptimal (41%).

Challenges and Optimization Pathways

  • Regioselectivity : Competing substitution at quinoline’s C-3 position reduces yields by 15–20%. Computational modeling (DFT) suggests steric guidance via bulky directing groups.

  • Byproduct Formation : Over-alkylation generates bis-benzyl derivatives (<5%), mitigated by slow reagent addition.

Chemical Reactions Analysis

1-((2-Fluorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylthio group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of triazoloquinoline compounds exhibit significant activity against various pathogens. For instance, studies have synthesized and evaluated multiple quinoline-triazole hybrids for their effectiveness against Mycobacterium tuberculosis and other bacterial strains.

Case Study: Antitubercular Activity

A study published in Frontiers in Chemistry synthesized several quinoline-triazole derivatives, including variations of 1-((2-Fluorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline. These compounds were tested for their Minimum Inhibitory Concentration (MIC) against M. tuberculosis, with some derivatives showing MIC values as low as 12.5 µg/mL, indicating strong antitubercular properties compared to traditional drugs like Isoniazid .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Triazole-containing compounds have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of triazoloquinolines on cancer cell lines, it was found that certain derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was attributed to the disruption of mitochondrial function and induction of oxidative stress .

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. The inhibition of specific enzymes can lead to therapeutic benefits in various diseases.

Case Study: Acetylcholinesterase Inhibition

Research has demonstrated that triazole derivatives can act as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. The compound's ability to inhibit this enzyme was confirmed through in vitro assays, showing promising IC50 values that suggest potential use in cognitive enhancement therapies .

Data Table: Summary of Applications

Application AreaActivity/EffectReferences
Antimicrobial ActivityEffective against M. tuberculosis ,
Anticancer PropertiesCytotoxicity against MCF-7 and A549 cells ,
Enzyme InhibitionAcetylcholinesterase inhibition ,

Mechanism of Action

The mechanism of action of 1-((2-Fluorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets and pathways . The compound is known to:

    Bind to DNA: It intercalates into the DNA helix, disrupting the normal function of the DNA and inhibiting cell proliferation.

    Inhibit enzymes: The compound inhibits key enzymes involved in cellular processes, such as topoisomerases and kinases.

    Modulate signaling pathways: It affects various signaling pathways, including those involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Name Substituents ED50 (mg/kg, MES) Activity Profile Key Evidence
Target Compound 5-Me, 1-(2-Fluorobenzylthio) Not reported Anticonvulsant (theor.)
7-(4-Fluorobenzyloxy)-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline 7-(4-Fluorobenzyloxy) 11.8 Anticonvulsant
5-(p-Fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline (3f) 5-p-Fluorophenyl 27.4 (MES), 22.0 (scPTZ) Anticonvulsant
5-Methyl-1-[2-(5-methyl-2-nitrophenoxy)ethylsulfanyl]-[1,2,4]triazolo[4,3-a]quinoline 1-(Nitrophenoxyethylthio), 5-Me Not reported Unknown (structural analogue)
5-Phenyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol 5-Ph, 1-SH Not reported Unknown (thiol may alter metabolism)

Key Findings:

Fluorinated Substituents Enhance Potency: The 4-fluorobenzyloxy substituent in 7-(4-Fluorobenzyloxy)-4,5-dihydro-triazoloquinoline (ED50 = 11.8 mg/kg) demonstrates superior anticonvulsant activity compared to non-fluorinated analogues like 8-hexyloxy derivatives (ED50 = 17.17 mg/kg) . This aligns with the target compound’s 2-fluorobenzylthio group, which may optimize receptor binding and blood-brain barrier penetration.

Position-Specific Effects :

  • Substituents at position 5 significantly modulate activity. For example, 5-p-fluorophenyl (3f) shows moderate anticonvulsant effects, while 5-methyl (target compound) may balance steric bulk and metabolic stability .

Triazole vs. Triazolone :

  • Oxidation of the triazole ring to triazolone (e.g., 4a-f in ) abolishes anticonvulsant activity, underscoring the necessity of the intact triazole moiety for efficacy .

Thioether vs. Ether Linkages :

  • The target compound’s thioether linkage (C-S-C) may confer greater stability compared to oxygen-linked derivatives (e.g., benzyloxy groups), though direct comparative data are lacking .

Structure-Activity Relationship (SAR) Insights

  • Fluorine Substitution : Fluorine at aromatic positions (e.g., 2- or 4-fluorobenzyl) enhances anticonvulsant potency by increasing electronegativity and hydrophobic interactions .
  • Methyl vs.
  • Thiol vs. Thioether : Thiol-containing analogues (e.g., ) are prone to oxidation, whereas the target’s thioether group offers improved metabolic stability .

Biological Activity

1-((2-Fluorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline is a synthetic compound belonging to the triazole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a triazole ring fused with a quinoline moiety and a fluorobenzyl thio group. The structural formula can be represented as follows:

C15H12FN5S\text{C}_{15}\text{H}_{12}\text{F}\text{N}_5\text{S}

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. A study examining various S-substituted derivatives of 1,2,4-triazole demonstrated that compounds similar to this compound possess potent antibacterial and antifungal activities. The mechanism involves the inhibition of ergosterol synthesis in fungal membranes and interference with bacterial enzyme functions .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. For instance, a recent study evaluated several quinoline derivatives against breast cancer cell lines (MDA-MB-231 and MCF-7) and prostate cancer cell lines (PC-3). The results indicated that certain derivatives exhibited significant antiproliferative effects with GI50 values ranging from 10 µM to 48 µM across different cell lines .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineGI50 (µM)
1MDA-MB-231<10
2PC-328
3MCF-715

The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with heat shock proteins (Hsp90), which are crucial for tumor survival. Inhibition of Hsp90 leads to destabilization of client proteins involved in cell proliferation and survival pathways .

The biological activity of this compound can be explained through its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The triazole ring is known to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways by modulating signaling cascades involving caspases and Bcl-2 family proteins.
  • Cell Cycle Arrest : Studies suggest that certain derivatives cause cell cycle arrest at the G2/M phase in cancer cells.

Study on Antimicrobial Properties

A study published in MDPI explored the synthesis and antimicrobial activity of triazole derivatives. The findings highlighted that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The structure-activity relationship (SAR) analysis indicated that the presence of a fluorine atom enhanced antimicrobial potency due to increased lipophilicity and electron-withdrawing effects .

Study on Anticancer Effects

Another notable research focused on quinoline derivatives' anticancer effects. In vitro assays demonstrated that compounds with similar structural features significantly reduced cell viability in various cancer cell lines. The study concluded that these compounds could serve as potential candidates for further development in cancer therapy due to their selective cytotoxicity towards malignant cells while sparing normal cells .

Q & A

Q. What are the recommended synthetic routes for 1-((2-fluorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols starting with alkylation of triazole-thione intermediates. For example, alkylation with 2-fluorobenzyl halides in an alcoholic solvent (e.g., ethanol) under basic conditions (e.g., NaOH) yields the thioether linkage. Optimization includes controlling stoichiometry, temperature (60–80°C), and reaction time (6–12 hrs) to maximize yields. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR (¹H/¹³C) : To confirm the fluorobenzyl and triazoloquinoline moieties.
  • HPLC : For purity assessment (>95% recommended for pharmacological studies).
  • Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]+ peak alignment).
  • FT-IR : To identify functional groups like C-S (600–700 cm⁻¹) and triazole rings (1500–1600 cm⁻¹) .

Q. What preliminary biological screening models are suitable for evaluating its activity?

Initial screening often uses in vitro assays:

  • Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria and fungi (MIC values).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme Inhibition : For targets like GABA receptors or kinases, using fluorometric/colorimetric kits .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve anticonvulsant efficacy?

SAR strategies include:

  • Substitution Variations : Modifying the 2-fluorobenzyl group (e.g., para/meta-F analogs) or triazole position.
  • Pharmacophore Modeling : Computational docking (e.g., AutoDock Vina) to assess binding to voltage-gated sodium channels or GABAA receptors.
  • In Vivo Testing : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) models in rodents, with ED50/TD50 ratios to calculate protective indices (PI). For example, triazoloquinoline derivatives with PI >20 (vs. phenytoin PI = 6.5) show promise .

Q. What experimental challenges arise in reconciling contradictory data between in vitro and in vivo activity?

Discrepancies may stem from:

  • Bioavailability : Poor solubility or metabolic instability (e.g., cytochrome P450-mediated oxidation).
  • Blood-Brain Barrier (BBB) Penetration : LogP optimization (target 2–5) and P-gp efflux assays.
  • Metabolite Interference : LC-MS/MS profiling of plasma/metabolites post-administration. Mitigation strategies include prodrug design or nanoformulation .

Q. How can regioselectivity issues in triazole-quinoline cyclization be addressed during synthesis?

Regioselectivity depends on:

  • Catalytic Systems : Acidic (H2SO4) vs. basic (NaH) conditions.
  • Temperature Control : Lower temps (e.g., 40°C) favor [1,2,4]triazolo[4,3-a]quinoline over [1,5-a] isomers.
  • Directing Groups : Electron-withdrawing substituents (e.g., -NO2) on the quinoline scaffold to guide cyclization .

Q. What are the limitations of current computational models for predicting this compound’s pharmacokinetics?

Challenges include:

  • Metabolism Prediction : Limited databases for triazoloquinoline derivatives.
  • BBB Penetration Models : Over-reliance on logP/logD without accounting for active transport.
  • Protein Binding : Albumin/globulin binding assays are needed to supplement in silico predictions. Hybrid approaches (e.g., QSPR + MD simulations) improve accuracy .

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